molecular formula C10H6BrF3O3 B1445732 3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid CAS No. 1381952-88-0

3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid

Cat. No. B1445732
M. Wt: 311.05 g/mol
InChI Key: YKDNHKRIBXNWGZ-DAFODLJHSA-N
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Description

“3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid” is a chemical compound . It’s closely related to “3-Trifluoromethoxyphenylboronic acid”, which has a molecular formula of C7H6BF3O3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the protodeboronation of 1°, 2° and 3° alkyl boronic esters has been utilized in a radical approach .

Scientific Research Applications

Organic Synthesis and Chemical Properties

  • Aryne Chemistry : The compound has been utilized in the study of aryne chemistry, where it acts as a precursor for generating arynes, which are highly reactive intermediates. These arynes can undergo [4+2] cycloadditions with furans, leading to the synthesis of naphthalene derivatives. Such processes are crucial for constructing complex organic molecules with high precision (Schlosser & Castagnetti, 2001).

Dye-Sensitized Solar Cells (DSSCs)

  • Organic Sensitizers for Solar Cells : Novel organic sensitizers containing the structural motif of this compound have shown high efficiency in converting solar energy to electricity. These sensitizers, when anchored onto TiO2 film, exhibit significant incident photon to current conversion efficiency, demonstrating the potential of such compounds in enhancing the performance of DSSCs (Kim et al., 2006).

Nonlinear Optical Materials

  • Optoelectronic Properties : The compound's derivatives have been investigated for their nonlinear optical properties, which are essential for applications in photonics and telecommunications. Theoretical studies on related molecules highlight their suitability as nonlinear optical materials due to favorable electronic and thermodynamic properties (Fonkem et al., 2019).

Polymer Modification and Applications

  • Photosensitive Epoxy Acrylate Modification : By introducing derivatives of this compound into epoxy acrylate, researchers have developed photosensitive epoxy acrylate with improved performance. This modification enhances the tensile strength, thermal decomposition temperature, and residual carbon ratio of the material, showing the compound's utility in creating advanced polymers with enhanced properties (Yao et al., 2013).

properties

IUPAC Name

(E)-3-[5-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF3O3/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h1-5H,(H,15,16)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDNHKRIBXNWGZ-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=C/C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Bromo-2-(trifluoromethoxy)phenyl)acrylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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